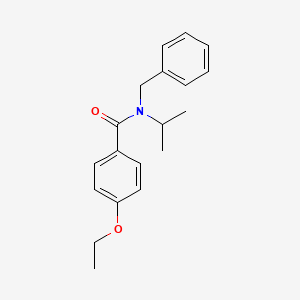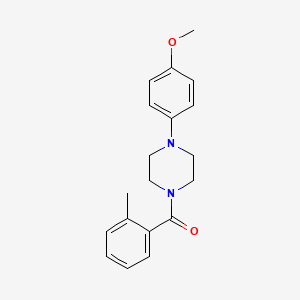![molecular formula C16H16ClN3OS B5877395 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)
2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the functions of histone acetyltransferase (HAT) enzymes. HAT enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can alter chromatin structure and affect transcriptional activity. C646 has been shown to selectively inhibit the activity of the HAT enzyme p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of PCAF in various biological processes.
Mécanisme D'action
C646 works by selectively inhibiting the activity of PCAF, which is a member of the 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzyme family. PCAF plays a critical role in regulating gene expression by acetylating histone proteins, which can alter chromatin structure and affect transcriptional activity. By inhibiting PCAF, C646 can modulate the expression of genes that are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have a number of biochemical and physiological effects on cells and tissues. For example, C646 can induce apoptosis in cancer cells by downregulating the expression of oncogenes and upregulating the expression of pro-apoptotic genes. In addition, C646 can inhibit the migration and invasion of cancer cells by suppressing the expression of genes that are involved in these processes. Finally, C646 can modulate the expression of genes that are involved in neuronal differentiation and synaptic plasticity in the brain, which can affect learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using C646 in lab experiments is its selectivity for PCAF, which allows researchers to specifically study the functions of this 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzyme without affecting other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes. In addition, C646 is a small molecule inhibitor that can be easily synthesized and administered to cells and tissues. However, there are also some limitations to using C646 in lab experiments. For example, C646 can have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results. In addition, C646 can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving C646 and other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes with greater precision. In addition, there is growing interest in using 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide inhibitors as therapeutic agents for a variety of diseases, including cancer and neurological disorders. Finally, there is a need for further research into the epigenetic mechanisms that underlie gene expression and chromatin remodeling, which could lead to new insights into the regulation of biological processes and the development of new therapies.
Méthodes De Synthèse
C646 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)aniline to form the intermediate 2-chloro-N-(4-(dimethylamino)phenyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative, which is subsequently treated with chloroacetyl chloride to yield the final product, C646.
Applications De Recherche Scientifique
C646 has been used in a variety of scientific research applications to study the functions of PCAF and other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes. Some of the key areas of research that have utilized C646 include cancer biology, neurobiology, and epigenetics. For example, C646 has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the expression of oncogenes and inducing apoptosis. In addition, C646 has been used to study the role of PCAF in regulating neuronal differentiation and synaptic plasticity in the brain. Finally, C646 has been used to investigate the epigenetic mechanisms that underlie gene expression and chromatin remodeling in various biological systems.
Propriétés
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-20(2)12-9-7-11(8-10-12)18-16(22)19-15(21)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXJMSEXIVKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinoxalinylpropanamide](/img/structure/B5877406.png)
![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
